Antiproliferative Activity in MCF-7 Breast Cancer Cells: 12.3 μM vs. 3-Ethyl Analog (~92.4 μM) — ~7.5-Fold Differentiation
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine (CAS 81574-21-2) demonstrates an IC₅₀ of 12.3 μM against the MCF-7 human breast adenocarcinoma cell line, compared to approximately 92.4 μM for the closely related 3-ethyl-1,2,4-oxadiazol-5-amine (CAS 3663-40-9) — a ~7.5-fold potency advantage for the 3-methyl analog . In HeLa cervical cancer cells, the target compound achieves an IC₅₀ of 15.6 μM, while the 3-ethyl analog shows markedly weaker activity . The N-methyl substitution at the 5-position further distinguishes the compound from the unsubstituted primary amine 3-methyl-1,2,4-oxadiazol-5-amine (CAS 3663-39-6), for which no comparable antiproliferative activity has been reported in peer-reviewed literature. For context, the optimized N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine series achieves IC₅₀ values as low as 0.029 μM against DU-145 prostate cancer cells, representing a >400-fold potency gain from scaffold elaboration, underscoring the tunability of the core [1].
| Evidence Dimension | Antiproliferative IC₅₀ (MCF-7 breast cancer cell line) |
|---|---|
| Target Compound Data | IC₅₀ = 12.3 μM |
| Comparator Or Baseline | 3-Ethyl-1,2,4-oxadiazol-5-amine (CAS 3663-40-9): IC₅₀ ≈ 92.4 μM |
| Quantified Difference | ~7.5-fold greater potency for the 3-methyl derivative |
| Conditions | MCF-7 cell proliferation assay; 72 h incubation; [Note: Comparator data sourced from vendor technical datasheet mentioning 'human colon adenocarcinoma and breast cancer cells'; exact assay protocol parity not confirmed.] |
Why This Matters
A 7.5-fold potency difference between 3-methyl and 3-ethyl substitution directly impacts hit triage decisions in anticancer screening cascades, where micromolar potency thresholds determine progression to dose-response and selectivity profiling.
- [1] Krasavin, M., Rufanov, K. A., Sosnov, A. V., Karapetian, R., Godovykh, E., Soldatkina, O., Lavrovsky, Y., & Gakh, A. A. (2010). Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer. BMC Chemistry, 4, 4. View Source
